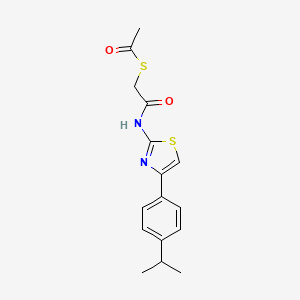

4-(tert-butyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

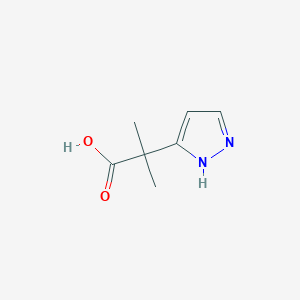

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a tert-butyl group and an amide group. The amide group is further substituted with a 3-hydroxypropyl group that is attached to a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a furan ring, and an amide group. The benzene and furan rings are likely to contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding due to the presence of the nitrogen and oxygen atoms .Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The benzene ring could undergo electrophilic aromatic substitution reactions, and the furan ring could participate in Diels-Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the benzene and furan rings could contribute to its lipophilicity, while the amide group could allow for hydrogen bonding. This could affect its solubility, boiling point, melting point, and other physical and chemical properties .Scientific Research Applications

Synthesis and Properties of Polymers

A study by Hsiao et al. (2000) describes the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from 4-tert-butylcatechol. These polymers exhibit high thermal stability, solubility in polar solvents, and can form transparent, flexible films, suggesting potential applications in materials science (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Asymmetric Synthesis of Protected Amino Alcohols

Tang et al. (2001) developed a method for synthesizing protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines. This approach yields high diastereoselectivities and enables further synthetic transformations, highlighting its utility in organic synthesis (Tang, Volkman, & Ellman, 2001).

Nucleophilic Substitutions and Radical Reactions

Jasch et al. (2012) explored the use of tert-butyl phenylazocarboxylates in synthetic organic chemistry. They demonstrated that these compounds can undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring. This versatility makes them valuable building blocks in organic synthesis (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Benzothiazinones

Stepanova et al. (2020) developed synthetic approaches to enaminones fused to the 1,4-benzothiazin-2-one moiety through reactions involving furan-2,3-diones. These compounds could have applications in biological activity studies, chemosensors, and fluorescence (Stepanova, Dmitriev, & Maslivets, 2020).

Organogels Based on Perylenetetracarboxylic Diimides

Wu et al. (2011) investigated the gelating abilities of new perylenetetracarboxylic diimide (PDI) compounds, finding that certain compounds can form fluorescent gels. This research provides insights into the design of novel organogels for potential applications in materials science (Wu, Xue, Shi, Chen, & Li, 2011).

Safety and Hazards

Future Directions

The future research directions for this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activity. It could also be interesting to explore its potential uses in various fields, such as medicine or materials science .

Mechanism of Action

Target of Action

The compound “4-TERT-BUTYL-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE” could potentially interact with a variety of biological targets due to its complex structure. The benzamide moiety is a common structural motif in pharmaceuticals and is known to interact with various proteins and enzymes .

Mode of Action

The exact mode of action would depend on the specific biological target of the compound. The benzamide moiety could potentially form hydrogen bonds with its target, while the furan ring could participate in aromatic stacking interactions .

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways that this compound might affect. Benzamides and furans are both known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The pharmacokinetic properties of the compound would depend on various factors such as its solubility, stability, and metabolism. The presence of the hydroxypropyl group could potentially enhance its water solubility, while the tert-butyl group could affect its lipophilicity .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of the furan ring could be affected by oxidative conditions .

properties

IUPAC Name |

4-tert-butyl-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-18(2,3)15-6-4-13(5-7-15)17(21)19-10-8-16(20)14-9-11-22-12-14/h4-7,9,11-12,16,20H,8,10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRDKDGTWOGGGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-[(E)-2-nitroethenyl]pyrazole](/img/structure/B2578578.png)

![1-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2578582.png)

![[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2578585.png)

![2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2578589.png)

![2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2578590.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2578595.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2578596.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2578598.png)

![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)